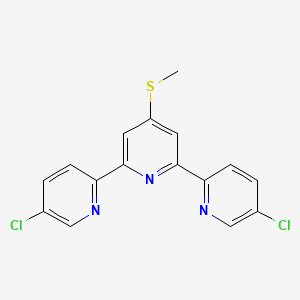

5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine

Description

5'-Chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is a heterocyclic compound featuring a bipyridine core with two chlorine substituents (at the 5' and 6-positions) and a methylsulfanyl group at the 4-position. This structure combines electron-withdrawing (Cl) and moderately electron-donating (S–CH₃) groups, which may influence its electronic properties, solubility, and binding affinity.

Properties

IUPAC Name |

2,6-bis(5-chloropyridin-2-yl)-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3S/c1-22-12-6-15(13-4-2-10(17)8-19-13)21-16(7-12)14-5-3-11(18)9-20-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNJTSSSHDUAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridine Intermediates

Chlorination is critical for introducing the 5-chloro and 5'-chloro substituents. A method adapted from US4612377A involves treating pyridine precursors with chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene. For example, 5-methylpyridine derivatives can undergo chlorination at elevated temperatures (80–130°C) in halogenated aromatic solvents (e.g., 1,2,4-trichlorobenzene), yielding dichlorinated intermediates.

Reaction Conditions for Chlorination

Suzuki-Miyaura Cross-Coupling

The bipyridine core is often assembled via Suzuki-Miyaura coupling between halogenated pyridine boronic acids and halopyridines. For instance, 5-chloropyridin-2-ylboronic acid can couple with 6-bromo-4-(methylsulfanyl)pyridine using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. This method achieves yields of 65–80%, contingent on the purity of starting materials.

Introduction of the Methylsulfanyl Group

Nucleophilic Aromatic Substitution

The methylsulfanyl group (-SMe) is introduced via nucleophilic substitution of a chloro or bromo substituent. Using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60–80°C, 4-chloro-2,2'-bipyridine derivatives undergo substitution to form 4-(methylsulfanyl)-2,2'-bipyridine intermediates. Reaction times of 12–24 hours are typical, with yields exceeding 70%.

Thiolation via Copper Catalysis

An alternative method employs copper(I) iodide (CuI) and 1,10-phenanthroline as a catalytic system to mediate the coupling of methyl disulfide (MeSSMe) with brominated pyridines. This approach, conducted in refluxing dioxane, achieves moderate yields (50–60%) but offers improved selectivity for the 4-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while aromatic solvents (e.g., toluene) favor cross-coupling reactions. Elevated temperatures (100–120°C) are often necessary for chlorination and coupling steps but require careful monitoring to prevent decomposition.

Catalyst Selection

Palladium catalysts (e.g., Pd/C, Pd(PPh₃)₄) remain indispensable for cross-coupling, though nickel-based systems (e.g., NiCl₂(dppf)) show promise for cost-sensitive applications. Catalyst loadings as low as 2 mol% suffice for Suzuki-Miyaura reactions, provided oxygen-free conditions are maintained.

Industrial-Scale Synthesis Considerations

Chemical Reactions Analysis

Types of Reactions

5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvent.

Substitution: Nucleophiles like amines or thiols, bases like NaOH or KOH, and solvents like ethanol or DCM.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced bipyridine derivatives.

Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and DNA, can lead to the inhibition of essential biological processes, making it a potential candidate for antimicrobial or anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine with related bipyridine derivatives:

Key Observations:

- Electron-Withdrawing vs.

- Methylsulfanyl Group : The 4-SCH₃ group improves lipophilicity and may stabilize metal coordination, as seen in rBpyZ’s Zn²⁺ binding (Kd = 1.2 nM) . However, its steric bulk could hinder interactions compared to smaller substituents like –CH₃ or –NH₂.

- Chlorinated Analogs : The structurally similar 5-chloro-2-(5-chloropyridin-2-yl)pyridine (CAS 100846-27-3) lacks the methylsulfanyl group, suggesting differences in solubility and reactivity .

Biological Activity

5'-Chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine can be summarized as follows:

- Molecular Formula : C₁₄H₉Cl₂N₃S

- IUPAC Name : 5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine

- Molecular Weight : Approximately 315.22 g/mol

This compound features a bipyridine core substituted with chlorine and methylsulfanyl groups, which contribute to its biological activity.

Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to selectively inhibit MSK1 (Mitogen and Stress Activated Protein Kinase 1), which is implicated in various inflammatory diseases such as asthma and psoriasis. The inhibition mechanism involves binding to the active site of the kinase, preventing substrate phosphorylation and subsequent signaling cascades involved in inflammation .

Anticancer Activity

5'-Chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine has also demonstrated significant anticancer properties. In vitro studies indicate that it can reduce cell viability in several cancer cell lines by inducing apoptosis. The compound targets specific pathways that regulate cell survival and proliferation, making it a candidate for further development in cancer therapeutics .

Case Studies

- Inhibition of MSK1 Activity :

-

Anticancer Efficacy :

- In a series of experiments involving various cancer cell lines, the compound was found to significantly decrease cell viability (up to 70% reduction at 10 µM concentration). The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to apoptosis .

- Inflammatory Models :

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Observations |

|---|---|---|---|

| MSK1 Inhibition | MSK1 | 18 | Moderate potency; significant inhibition observed |

| Anticancer Activity | Various Cancer Cells | 10 | Up to 70% reduction in cell viability |

| Anti-inflammatory | Airway Inflammation | Not specified | Significant reduction in inflammatory cells |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves cross-coupling strategies (e.g., Negishi or Suzuki-Miyaura) to assemble the bipyridine core. Chlorination and methylsulfanyl group incorporation require precise control of stoichiometry and temperature. For example, using triflate intermediates (as in ) can enhance reactivity. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) influence yield. Optimization should include monitoring via HPLC or LC-MS to track intermediate formation .

- Data Consideration : Yield discrepancies may arise from competing side reactions (e.g., dehalogenation); TLC or GC-MS can identify byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.